REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([CH2:17][C:18](=O)[CH3:19])[C:14]([CH3:16])=O.O>C1(C)C=CC=CC=1>[CH3:9][N:8]([CH3:10])[C:6]([C:5]1[CH:11]=[CH:12][C:2]([N:1]2[C:18]([CH3:19])=[CH:17][CH:13]=[C:14]2[CH3:16])=[CH:3][CH:4]=1)=[O:7]
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Name
|
|
Quantity
|
26.4 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C(=O)N(C)C)C=C1
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Name
|
|
Quantity
|
60 g
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Type
|
reactant
|
Smiles
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C(C(=O)C)CC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The solution is washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
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Details
|
the solvent evaporated at 60°
|
Type
|
CUSTOM
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Details
|
The residue is crystallized from ether-hexane 1:1
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=CC=C(C=C1)N1C(=CC=C1C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |